N'-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The butoxy group enhances its solubility in organic solvents, while the nitro group contributes to its reactivity and potential biological activity .
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-2-3-11-25-17-9-7-14(8-10-17)13-19-20-18(22)15-5-4-6-16(12-15)21(23)24/h4-10,12-13H,2-3,11H2,1H3,(H,20,22)/b19-13+ |
InChI Key |
SHHOHWNDGOGHNP-CPNJWEJPSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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